molecular formula C27H35N3O B12777399 Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclobutyl)methyl)- CAS No. 145131-33-5

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclobutyl)methyl)-

Cat. No.: B12777399
CAS No.: 145131-33-5
M. Wt: 417.6 g/mol
InChI Key: SEBKBSAEZUJPHP-UHFFFAOYSA-N
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Description

“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclobutyl)methyl)-” is a complex organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a phenyl group with isopropyl substituents and an indole moiety, making it a unique and potentially significant molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:

    Step 1: Preparation of the isocyanate precursor by reacting 2,6-bis(1-methylethyl)phenylamine with phosgene.

    Step 2: Reaction of the isocyanate with the amine derivative of 1-(1-methyl-1H-indol-3-yl)cyclobutylmethane under controlled conditions to form the urea compound.

Industrial Production Methods

Industrial production methods for such complex ureas often involve:

    Large-scale synthesis: using batch reactors.

    Purification: through crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenyl and indole groups can be oxidized under specific conditions.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation products: Phenolic derivatives, quinones.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in targeting specific proteins or pathways.

    Industry: Use as a precursor in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: Could involve inhibition or activation of particular biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Urea derivatives: Compounds with similar urea moieties but different substituents.

    Indole derivatives: Compounds featuring the indole structure but with different functional groups.

Uniqueness

    Structural Complexity: The combination of phenyl, isopropyl, and indole groups makes it unique.

    Its unique structure may offer advantages in specific research or industrial applications.

Properties

CAS No.

145131-33-5

Molecular Formula

C27H35N3O

Molecular Weight

417.6 g/mol

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methylindol-3-yl)cyclobutyl]methyl]urea

InChI

InChI=1S/C27H35N3O/c1-18(2)20-11-8-12-21(19(3)4)25(20)29-26(31)28-17-27(14-9-15-27)23-16-30(5)24-13-7-6-10-22(23)24/h6-8,10-13,16,18-19H,9,14-15,17H2,1-5H3,(H2,28,29,31)

InChI Key

SEBKBSAEZUJPHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCC2)C3=CN(C4=CC=CC=C43)C

Origin of Product

United States

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